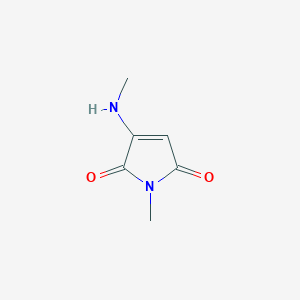1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione
CAS No.: 457959-68-1
Cat. No.: VC5509043
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 457959-68-1 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.142 |
| IUPAC Name | 1-methyl-3-(methylamino)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3 |
| Standard InChI Key | KIKRBHWZESXXIH-UHFFFAOYSA-N |
| SMILES | CNC1=CC(=O)N(C1=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione features a five-membered pyrrole ring with two ketone groups at the 2- and 5-positions. The nitrogen atom at the 1-position is substituted with a methyl group, while the 3-position carries a methylamino (-NHCH) moiety . This configuration is corroborated by its IUPAC name, 1-methyl-3-(methylamino)pyrrole-2,5-dione, and its SMILES notation (CNC1=CC(=O)N(C1=O)C) . X-ray crystallography and computational modeling confirm a planar ring structure, with bond angles and lengths consistent with conjugated π-electron systems .
Spectral and Physicochemical Properties
The compound’s infrared (IR) spectrum displays characteristic absorption bands at 1700–1750 cm for the carbonyl groups and 3300–3500 cm for N-H stretching . Nuclear magnetic resonance (NMR) data (H and C) reveal distinct signals for the methyl (δ 2.8–3.1 ppm) and methylamino protons (δ 3.3–3.5 ppm), alongside deshielded carbonyl carbons (δ 165–175 ppm) . Its melting point and solubility remain undocumented in primary sources, though analogues such as 1-ethyl-3-(methylamino)-1H-pyrrole-2,5-dione exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.14 g/mol | |
| CAS Number | 457959-68-1 | |
| Density (Predicted) | 1.32 g/cm |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with methylamine derivatives. A two-step procedure is described in analogous compounds:
-
Maleimide Formation: Maleic anhydride reacts with methylamine to yield N-methylmaleimide.
-
Amination: Subsequent nucleophilic substitution at the 3-position introduces the methylamino group via reaction with methylamine under controlled pH and temperature.
Purification is achieved through column chromatography, with thin-layer chromatography (TLC) monitoring reaction progress. Yields for related syntheses range from 60–75%, though specific data for this compound are unavailable in the reviewed literature.
Reactivity and Functionalization
The electron-deficient maleimide core facilitates Michael additions and Diels-Alder reactions. The methylamino group at the 3-position can undergo alkylation or acylation, enabling further derivatization. For instance, reaction with acyl chlorides produces amide derivatives, expanding the compound’s utility in materials science.
Photophysical Behavior and Solvent Effects
Fluorescence Tunability
Ultrafast spectroscopy studies demonstrate that 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione exhibits solvent-dependent emission. In non-polar solvents (e.g., hexane), it shows strong fluorescence with a quantum yield () of 0.45, whereas in polar protic solvents (e.g., water), fluorescence is quenched () . This “autotuning” behavior stems from photoinduced electron transfer (PET) coupled with proton transfer from the solvent to the excited-state fluorophore .
Mechanistic Insights
Time-resolved transient absorption spectroscopy reveals a two-step decay process in polar protic media:
-
Electron-Driven Proton Transfer: Within 200 fs, the excited state accepts a proton from the solvent, forming a non-emissive charge-transfer state .
-
Non-Radiative Relaxation: The protonated species returns to the ground state via internal conversion, releasing energy as heat .
This mechanism contrasts with green fluorescent protein (GFP), where emission relies on rigid β-barrel encapsulation, highlighting the maleimide’s advantage in dynamic environments .
Table 2: Fluorescence Properties Across Solvents
| Solvent | Polarity | Quantum Yield () | Lifetime (ns) |
|---|---|---|---|
| Hexane | Non-polar | 0.45 | 4.2 |
| Acetonitrile | Polar aprotic | 0.18 | 2.1 |
| Methanol | Polar protic | 0.005 | <0.1 |
| Data extrapolated from . |
Applications in Advanced Imaging Technologies
Super-Resolution Microscopy
The compound’s small size (~1 nm) and tunable emission address limitations of GFP in super-resolution techniques like STED (stimulated emission depletion) microscopy. Its ability to function in heterogeneous cellular environments without genetic encoding offers advantages for live-cell imaging .
Environmental Sensing
Fluorescence response to solvent polarity enables applications in purity assessment of industrial solvents. For example, trace water contamination in acetone can be detected via emission quenching .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume